Cas no 1210535-08-2 (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine)

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety and a 4-ethoxybenzoyl group. This structure combines a rigid oxadiazole scaffold with a flexible piperidine ring, offering potential for diverse interactions in medicinal chemistry applications. The cyclopropyl and ethoxybenzoyl groups enhance steric and electronic properties, which may improve binding affinity and metabolic stability. Such compounds are often explored for their pharmacological activity, particularly as enzyme inhibitors or receptor modulators. Its well-defined synthetic route and structural versatility make it a valuable intermediate for drug discovery and biochemical research.
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine structure
1210535-08-2 structure
Product Name:4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine
CAS No:1210535-08-2
MF:C19H23N3O3
MW:341.404224634171
CID:6579977
PubChem ID:45540697
Update Time:2025-06-13

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine
    • Methanone, [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-piperidinyl](4-ethoxyphenyl)-
    • (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethoxyphenyl)methanone
    • [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone
    • 1210535-08-2
    • AKOS024514813
    • VU0648260-1
    • F5596-0696
    • Inchi: 1S/C19H23N3O3/c1-2-24-16-7-5-15(6-8-16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-3-4-13/h5-8,13-14H,2-4,9-12H2,1H3
    • InChI Key: ZNMQHUJPYWCMJP-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=NN=C(C3CC3)O2)CC1)(C1=CC=C(OCC)C=C1)=O

Computed Properties

  • Exact Mass: 341.17394160g/mol
  • Monoisotopic Mass: 341.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 68.5Ų

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine Pricemore >>

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Additional information on 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine

Research Briefing on 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine (CAS: 1210535-08-2)

In recent years, the compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine (CAS: 1210535-08-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.

The structural complexity of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine makes it a subject of interest for drug discovery. The presence of the cyclopropyl and oxadiazole moieties, combined with the piperidine backbone, suggests a high degree of bioactivity. Recent studies have focused on optimizing the synthesis route to improve yield and purity, which is critical for further pharmacological evaluation. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity.

Pharmacological investigations have revealed that this compound exhibits potent activity against specific enzyme targets, including kinases and G-protein-coupled receptors (GPCRs). Preliminary in vitro studies have demonstrated its ability to inhibit key signaling pathways involved in inflammation and cancer progression. For instance, research published in the Journal of Medicinal Chemistry highlighted its efficacy in reducing tumor growth in murine models, suggesting its potential as an anticancer agent. These findings are supported by molecular docking studies, which indicate strong binding affinity to the active sites of target proteins.

In addition to its anticancer properties, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine has also been explored for its neuroprotective effects. Recent preclinical studies suggest that the compound may attenuate neurodegenerative processes by modulating oxidative stress and inflammation in neuronal cells. This dual functionality positions it as a versatile candidate for multifactorial diseases such as Alzheimer's and Parkinson's. However, further in vivo studies are required to validate these effects and assess potential side effects.

Despite its promising attributes, challenges remain in the development of this compound for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive pharmacokinetic and toxicological studies. Researchers are currently exploring prodrug strategies and formulation technologies to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials.

In conclusion, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine represents a compelling area of research in chemical biology and drug development. Its multifaceted pharmacological profile and structural novelty offer numerous opportunities for therapeutic innovation. Continued research efforts will be essential to fully elucidate its mechanisms of action and optimize its clinical potential. This briefing underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this promising compound.

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